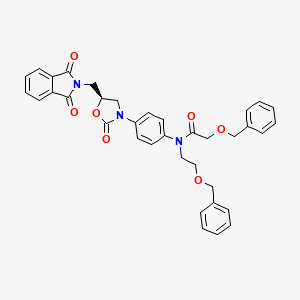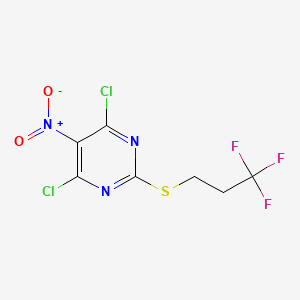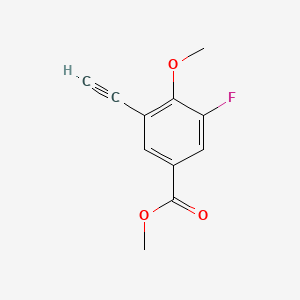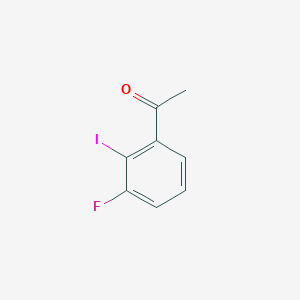
1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of multiple fluorine atoms, a nitro group, and a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, including:
Nitration: Introduction of the nitro group to the benzene ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms.
Ether Formation: Formation of the phenoxy group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods may involve large-scale nitration and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving fluorinated compounds.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Applications in materials science and the development of advanced materials.
Wirkmechanismus
The mechanism of action of 1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)benzene: Lacks the trifluoromethyl group.
1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-methylbenzene: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability.
Eigenschaften
Molekularformel |
C13H5F6NO3 |
|---|---|
Molekulargewicht |
337.17 g/mol |
IUPAC-Name |
1,3-difluoro-2-(4-fluoro-2-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5F6NO3/c14-7-1-2-11(10(5-7)20(21)22)23-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H |
InChI-Schlüssel |
YQCYWGXAEYNUBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13430492.png)
![1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride](/img/structure/B13430494.png)





![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide](/img/structure/B13430531.png)
![[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13430533.png)
![6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine](/img/structure/B13430538.png)


